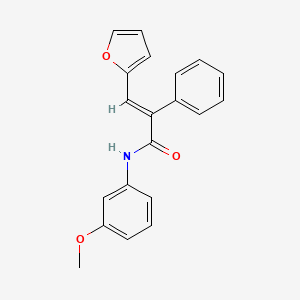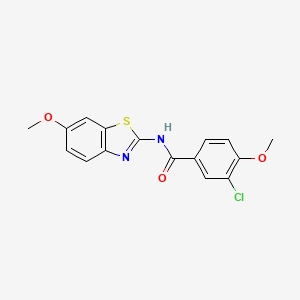![molecular formula C26H34N2O3 B4986265 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of MPP involves the selective uptake of the compound by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP is oxidized by monoamine oxidase B (MAO-B) to form MPP+, which is highly toxic to the neuron. MPP+ then selectively accumulates in the mitochondria of dopaminergic neurons, where it disrupts the electron transport chain and leads to the generation of reactive oxygen species (ROS). This ultimately results in the death of the neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in a range of symptoms such as tremors, rigidity, and bradykinesia. Additionally, the generation of ROS by MPP+ can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
实验室实验的优点和局限性
One of the main advantages of using MPP in laboratory experiments is its selectivity for dopaminergic neurons. This allows researchers to study the mechanisms of Parkinson's disease in a controlled and reproducible manner. Additionally, the ability of MPP to selectively destroy dopaminergic neurons has made it a valuable tool for developing new treatments for Parkinson's disease.
However, there are also some limitations to using MPP in laboratory experiments. One of the main limitations is the toxicity of the compound, which can make it difficult to work with and require careful handling. Additionally, the selectivity of MPP for dopaminergic neurons means that it may not be useful for studying other neurological conditions that do not involve these neurons.
未来方向
There are several future directions for research on MPP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of MPP toxicity. Another area of research is the use of MPP as a tool for studying other neurological conditions that involve dopaminergic neurons. Additionally, there is ongoing research into the synthesis of new compounds that are structurally similar to MPP but may have improved selectivity and toxicity profiles.
合成方法
The synthesis of MPP involves the reaction of 1-(3-phenylpropyl)piperidine with 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions such as temperature and pressure. The resulting product is then purified through a series of chromatography steps to obtain pure MPP.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons, which are responsible for the production of dopamine in the brain. This selective destruction of dopaminergic neurons has made MPP a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for this debilitating condition.
属性
IUPAC Name |
[4-methoxy-2-[1-(3-phenylpropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-30-23-11-12-24(26(29)28-16-5-6-17-28)25(20-23)31-22-13-18-27(19-14-22)15-7-10-21-8-3-2-4-9-21/h2-4,8-9,11-12,20,22H,5-7,10,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBALJUUPFKCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)

![2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)
